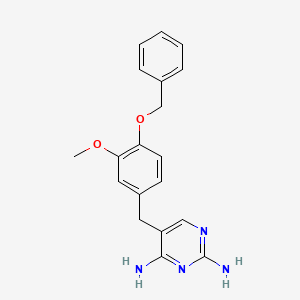
Isoxazole, 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It combines an isoxazole ring with a difluoromethyl-substituted phenoxy group and a pentyl chain.
- The compound’s molecular formula is C20H22F2N2O3.
- Its systematic name is quite lengthy, so it’s often referred to by its chemical structure.
5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole: is a complex organic compound with a unique structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- industrial production methods likely involve multistep organic synthesis, starting from commercially available precursors.
- Researchers would need to design and optimize a synthetic pathway to access this compound.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidative processes could modify the difluoromethyl group or the isoxazole ring.
Reduction: Reduction reactions might target the nitro group or other functional groups.
Substitution: Substitution reactions could occur at the phenolic or isoxazole positions.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products would vary based on the reaction type and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: If the compound shows promising properties, it could be evaluated for therapeutic purposes.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Wirkmechanismus
- Without specific studies, we can only speculate:
- It could act as an enzyme inhibitor, receptor modulator, or affect cellular signaling pathways.
- Molecular targets might include proteins involved in inflammation, cell growth, or metabolism.
- Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I don’t have information on directly similar compounds.
- Researchers would need to compare its structure, reactivity, and properties with related molecules.
Eigenschaften
CAS-Nummer |
105639-15-4 |
|---|---|
Molekularformel |
C19H22F2N2O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-[5-[2-(difluoromethyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H22F2N2O3/c1-13-11-15(26-23-13)5-3-2-4-9-24-17-7-6-14(12-16(17)18(20)21)19-22-8-10-25-19/h6-7,11-12,18H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
WDVJEECUFWYPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


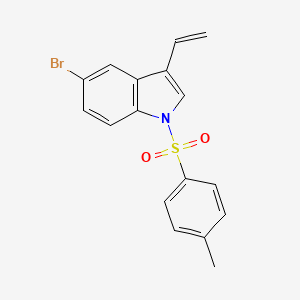
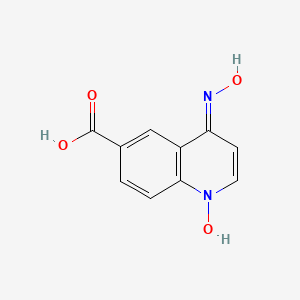
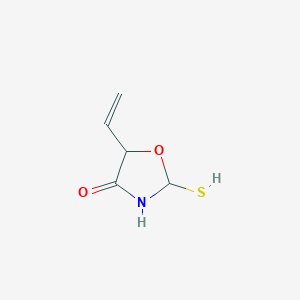
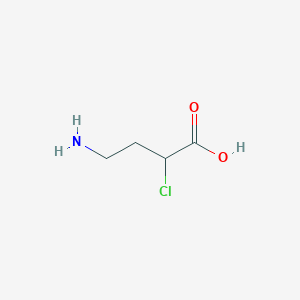


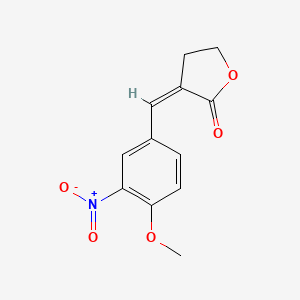


![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



